molecular formula C16H11NO3 B1295943 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid CAS No. 6952-34-7

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1295943
CAS No.: 6952-34-7
M. Wt: 265.26 g/mol
InChI Key: KXZJHVJKXJLBKO-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid (CAS 107419-49-8) is a quinoline-based compound with a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol . This high-purity reagent is provided for research applications and is not intended for diagnostic or therapeutic use. The core research value of this compound lies in its structural features, which make it a candidate for developing novel therapeutics. Specifically, the 2-phenylquinoline-4-carboxylic acid scaffold is recognized in medicinal chemistry for its potential application in designing histone deacetylase (HDAC) inhibitors . HDACs are a key therapeutic target in oncology, and inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells . The 4-hydroxyphenyl substitution on this core structure may be utilized to modulate the properties of the molecule, fine-tuning its interaction with biological targets. Researchers can employ this compound as a key building block or cap group in the synthesis of more complex molecules, particularly those intended to exhibit selective HDAC3 inhibition, which is an active area in anticancer drug discovery . This product is strictly labeled For Research Use Only and is not for use in humans, as a cosmetic, or for any other commercial application.

Properties

IUPAC Name

2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO3/c18-11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)17-15/h1-9,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZJHVJKXJLBKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30418139
Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6952-34-7
Record name 6952-34-7
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Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Record name 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid
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Preparation Methods

Method A: Synthesis via Isatin Derivative

This method involves the reaction of isatin with sodium hydroxide and acetone, followed by subsequent reactions to yield the desired compound.

Procedure:

  • Step 1: In a three-necked flask, mix 25 g of isatin (0.17 mol), 54.4 g of sodium hydroxide (1.36 mol), and 110 mL of water at 25-35 °C while stirring for 30 minutes.

  • Step 2: Add acetone and reflux the mixture for 10 hours. After cooling, adjust the pH to 5-6 and perform suction filtration to obtain 2-toluquinoline-4-carboxylic acid (31.5 g, yield: 99%).

  • Step 3: React the obtained product with phenyl aldehyde at 95-105 °C for 1-6 hours to form 2-vinyl-4-quinoline carboxylic acid.

  • Step 4: Further react with diacetyl oxide at 115-125 °C for dewatering to obtain the final product.

Method B: Cyclization of Arylamine

This method utilizes sodium oxalacetic diethyl ester and primary arylamine to produce a cyclized product.

Procedure:

  • Step 1: Prepare a solution of a primary arylamine hydrochloride in an inert high-boiling solvent.

  • Step 2: Add sodium oxalacetic diethyl ester in a molar ratio equivalent to that of the arylamine and heat the mixture at an anil-forming temperature.

  • Step 3: Continue heating until cyclization occurs, producing a 4-hydroxyquinoline-2-carboxylate compound.

  • Step 4: Saponify the cyclized compound to recover the desired quinoline derivative.

Method C: Catalytic Synthesis Using Magnetic Nanoparticles

Recent advancements have introduced catalytic methods utilizing magnetic nanoparticles for efficient synthesis under solvent-free conditions.

Procedure:

  • Step 1: Use iron oxide nanoparticles modified with urea-thiazole sulfonic acid chloride as a catalyst.

  • Step 2: Stir the catalyst at 80 °C with reactants such as pyruvic acid and an appropriate arylamine without solvents.

  • Step 3: Monitor the reaction progress using thin-layer chromatography and separate the catalyst using an external magnet after completion.

This method has shown high yields and allows for easy catalyst recovery, making it environmentally friendly.

The following table summarizes key aspects of each preparation method:

Method Key Reagents Conditions Yield (%) Notes
Method A Isatin, Sodium Hydroxide Reflux at varying temps Up to 99% High yield; multiple steps involved
Method B Aryl amine, Sodium Oxalacetic Ester High-boiling solvent Moderate Two-stage process; potential impurities
Method C Magnetic Nanoparticles Solvent-free at elevated temp High Environmentally friendly; easy catalyst recovery

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

One of the most notable applications of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid is in cancer therapy. Research indicates that this compound exhibits promising anticancer activity through various mechanisms:

  • HDAC Inhibition : The compound has been identified as a selective inhibitor of histone deacetylase 3 (HDAC3), which plays a crucial role in cancer cell proliferation and survival. The introduction of the 2-substituted phenylquinoline-4-carboxylic acid moiety enhances the potency of HDAC inhibitors, making it a valuable lead compound for further development in cancer treatment .
  • Mechanisms of Action : Studies have shown that the compound induces apoptosis in cancer cells, disrupts cell cycle progression, and inhibits tumor growth in vitro and in vivo models. The structural characteristics of the compound allow it to interact effectively with cellular targets involved in cancer progression .

Antibacterial Properties

The antibacterial potential of this compound has been evaluated against various bacterial strains. Key findings include:

  • Broad-Spectrum Activity : This compound has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro studies reveal that structural modifications can enhance its antibacterial efficacy .
  • Comparison with Standard Antibiotics : In comparative studies, certain derivatives of this compound showed superior antibacterial activity compared to conventional antibiotics like ampicillin and gentamicin, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antileishmanial Activity

Leishmaniasis, caused by protozoan parasites, poses a significant health challenge globally. The application of this compound in treating this disease is noteworthy:

  • Synthesis and Evaluation : Recent studies synthesized various quinoline-4-carboxylic acid derivatives, including this compound, and evaluated their antileishmanial activity against Leishmania donovani. The results indicated that these compounds could effectively inhibit the growth of the parasite at varying concentrations .
  • Mechanism of Action : The proposed mechanisms include interference with the metabolic pathways of the parasite and induction of oxidative stress, leading to cell death .

Data Summary

The following table summarizes key findings related to the applications of this compound:

ApplicationMechanism/Activity DescriptionReference
AnticancerHDAC3 inhibition; induces apoptosis; disrupts cell cycle
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntileishmanialInhibits Leishmania donovani; induces oxidative stress

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to increase the proportion of cells in the G2/M phase of the cell cycle, indicating its potential to disrupt cell division . This effect is likely mediated through its interaction with specific proteins and enzymes involved in cell cycle regulation.

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological and chemical properties depending on substituent type, position, and electronic effects. Below is a detailed comparison of 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid with structurally analogous compounds:

Functional Group Modifications
Compound Name Substituent(s) Key Properties Biological Activity/Applications Reference
This compound 4-hydroxyphenyl, carboxylic acid High solubility (due to -OH and -COOH), polar interactions Enzyme inhibition, intermediate synthesis
2-(4-Methoxyphenyl)quinoline-4-carboxylic acid 4-methoxyphenyl, carboxylic acid Moderate lipophilicity (methoxy reduces polarity), enhanced membrane permeation Antibacterial, anti-inflammatory
2-(4-Fluorophenyl)quinoline-4-carboxylic acid 4-fluorophenyl, carboxylic acid Increased lipophilicity (fluorine’s electron-withdrawing effect) Improved target binding affinity
2-(4-Chlorophenyl)quinoline-4-carboxylic acid 4-chlorophenyl, carboxylic acid Higher metabolic stability (chlorine’s steric bulk) Antimalarial, kinase inhibition

Key Findings :

  • The hydroxyl group in this compound enhances solubility and hydrogen-bonding capacity compared to methoxy or halogenated analogs, making it more suitable for aqueous-phase reactions .
  • Fluorine in 2-(4-Fluorophenyl)quinoline-4-carboxylic acid increases lipophilicity and binding affinity to hydrophobic enzyme pockets, improving pharmacokinetic profiles .
  • Chlorine in 2-(4-Chlorophenyl)quinoline-4-carboxylic acid provides metabolic resistance but may reduce solubility .
Substituent Position and Electronic Effects
Compound Name Substituent Position Key Effects Biological Implications Reference
2-(4-Hydroxyphenyl)-8-(trifluoromethyl)quinoline-4-carboxylic acid Trifluoromethyl at position 8 Electron-withdrawing trifluoromethyl enhances stability and bioactivity Anticancer, antiviral
7-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid Chlorine at position 7 Steric hindrance and altered electronic distribution Enhanced antimicrobial activity
3,6,8-Trimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Methyl groups at positions 3,6,8 Increased steric bulk and lipophilicity Improved pharmacokinetic absorption

Key Findings :

  • Trifluoromethyl at position 8 (vs. 7) significantly alters electronic properties and target selectivity .
  • Methyl groups at multiple positions improve metabolic stability but may reduce solubility .
Core Structure Variations
Compound Name Core Structure Modification Key Differences Applications Reference
8-Hydroxyquinoline Hydroxyl at position 8 Metal chelation capability Antifungal, antimicrobial
Quinoline-4-carboxylic acid No phenyl substituent Simpler structure with reduced steric effects Intermediate for metal coordination
Chloroquine Bulkier side chain (non-carboxylic acid) Enhanced tissue distribution Antimalarial

Key Findings :

  • The phenyl group in this compound provides π-π stacking interactions absent in simpler analogs like quinoline-4-carboxylic acid .
  • Chloroquine, a non-carboxylic acid derivative, demonstrates how bulkier side chains improve tissue penetration but reduce solubility .

Biological Activity

2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid, a compound derived from the quinoline family, has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a quinoline backbone with a hydroxyl group and a carboxylic acid substituent. Its chemical formula is C15H11NO3C_{15}H_{11}NO_3, and it is known for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

  • Bacterial Activity : Studies have shown that this compound is effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating strong antibacterial activity .
  • Fungal Activity : The compound also shows antifungal properties against species like Candida albicans and Aspergillus niger, with effective concentrations reported in various assays .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated selective cytotoxicity against various cancer cell lines.

  • Case Study : In vitro studies conducted on multiple cancer cell lines, including H460 (lung cancer), HT-29 (colon cancer), and MKN-45 (gastric cancer), revealed that this compound exhibited significant antiproliferative effects. The IC50 values ranged from 5 to 20 µM, indicating potent activity .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. Molecular docking studies suggest that it interacts with key proteins involved in cell cycle regulation and apoptosis .

Enzyme Inhibition

Recent investigations have highlighted the role of this compound as an enzyme inhibitor, particularly targeting SIRT3.

  • SIRT3 Inhibition : SIRT3 is a mitochondrial deacetylase implicated in various metabolic processes and cancer progression. The compound has shown selective inhibition of SIRT3 activity, which may contribute to its anticancer properties. Molecular docking studies confirm its binding affinity to the active site of SIRT3 .

Summary of Biological Activities

Activity Type Target Organisms/Cells IC50/MIC Values Mechanism
AntimicrobialStaphylococcus aureus, E. coli, Candida albicansMIC < 10 µMCell wall synthesis inhibition
AnticancerH460, HT-29, MKN-45IC50 = 5-20 µMInduction of apoptosis
Enzyme InhibitionSIRT3IC50 = Not specifiedBinding to active site

Q & A

Q. What are the common synthetic routes for 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid?

Methodological Answer: The synthesis typically involves acylative cyclization or Pfitzinger reaction -based strategies. For example:

  • Step 1 : React 4-hydroxybenzaldehyde with methyl anthranilate in the presence of a base (e.g., triethylamine) to form a Schiff base intermediate.
  • Step 2 : Perform heterocyclization under acidic or thermal conditions to yield the quinoline core.
  • Step 3 : Introduce the carboxylic acid group via oxidation or hydrolysis of ester intermediates.

Q. Key Considerations :

  • Yield Optimization : Adjust reaction time and temperature to mitigate side reactions (e.g., over-oxidation).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures .

Q. Table 1: Synthesis Parameters for Analogous Compounds

DerivativeReaction ConditionsYield (%)Melting Point (°C)Reference
2-(4-Chlorophenyl)quinoline-4-carboxylic acidAcOH, reflux, 12 h60.3142–144
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidKOH, methanol, 80°C, 8 h85.1195–196

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments (e.g., hydroxyl group at δ 10–12 ppm, carboxylic acid proton at δ 12–14 ppm).
  • FT-IR : Identify key functional groups (O–H stretch: 2500–3300 cm1^{-1}, C=O: 1680–1720 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+^+ peak at m/z 294.1 for C16_{16}H11_{11}NO3_{3}) .

Advanced Tip : For structural ambiguity, employ single-crystal X-ray diffraction to resolve substituent positioning (e.g., dihedral angles between quinoline and phenyl rings) .

Advanced Research Questions

Q. How do the fluorescence properties of this compound enable sensor design?

Methodological Answer : The large aromatic conjugated system in quinoline derivatives allows tunable fluorescence. For sensor applications:

  • Functionalization : Introduce boronic acid groups at the 4-hydroxyphenyl moiety to create recognition sites for diols (e.g., catechols, sugars).
  • Detection Mechanism : Monitor fluorescence quenching/enhancement upon analyte binding (e.g., Fe3+^{3+} detection via static quenching) .

Q. Example Protocol :

Synthesize 2-(4-boranephenyl)quinoline-4-carboxylic acid derivatives.

Test fluorescence response in buffer solutions (pH 7.4) with varying analyte concentrations.

Calculate binding constants (KbK_b) using Stern-Volmer plots .

Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?

Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from:

  • Structural Variations : Substituent position (e.g., electron-withdrawing groups enhance antibacterial activity).
  • Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers).

Q. Resolution Framework :

Comparative Studies : Test derivatives under standardized conditions (e.g., MIC assays against E. coli ATCC 25922).

Molecular Docking : Predict binding affinities to target enzymes (e.g., DNA gyrase for antimicrobial activity) .

Q. Table 2: Biological Activity of Analogous Compounds

DerivativeTarget ActivityIC50_{50} (µM)Reference
2-(4-Fluorophenyl)quinoline-4-carboxylic acidAnticancer (HeLa cells)12.4
2-(4-Methylphenyl)quinoline-4-carboxylic acidAntitubercular (H37Rv strain)8.9

Q. How is computational modeling applied to predict the reactivity of this compound?

Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electron distribution (e.g., nucleophilic attack susceptibility at the quinoline C-2 position).
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP ~2.1 suggests moderate blood-brain barrier penetration) .

Case Study : For metal complexation, simulate interactions with Cd2+^{2+} to predict coordination sites (carboxylate O and hydroxyl O as ligands) .

Key Challenges & Future Directions

  • Synthetic Scalability : Adapt batch protocols to continuous flow reactors for gram-scale production .
  • Structure-Activity Relationships : Systematically modify substituents (e.g., replace hydroxyl with methoxy) to optimize fluorescence or bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid
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